Dihydroproscar
Description
Dihydroproscar (CAS: 98319-24-5) is a steroidal compound with the molecular formula C23H38N2O2 and a molecular weight of 374.56 g/mol. It appears as a white to off-white crystalline powder and is primarily utilized as a critical intermediate in synthesizing finasteride, a 5α-reductase inhibitor used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia . Additionally, it serves as a natural biopesticide in agriculture, targeting pests in crops like vegetables and cotton . Its synthesis involves a multi-step process starting from 4-androstenedione, achieving a total yield of ~70% under optimized industrial conditions .
Key physicochemical properties include:
Properties
IUPAC Name |
N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUUCNFVDJSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amide Nitrogen
The amide nitrogen of dihydrofinasteride (a precursor) is protected using benzoyl or substituted benzoyl groups. This step prevents unwanted side reactions during subsequent oxidation. The reaction employs benzoyl chloride in toluene under reflux conditions (110–120°C) for 4–6 hours, achieving >95% conversion.
Oxidation to Introduce a Double Bond
The protected intermediate undergoes oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene. Triflic acid (0.008 mol) catalyzes the reaction at 25–30°C, selectively forming the Δ¹ double bond. This step is critical for achieving the desired stereochemistry and yields 80–85% of the oxidized product.
Deprotection and Final Isolation
The benzoyl group is removed via hydrolysis with 70% aqueous ethylamine in ethanol under reflux. Acidification precipitates this compound, which is purified through crystallization from tetrahydrofuran (THF) and ethyl acetate. This step reduces dihydrofinasteride impurities to <0.1%.
Table 1: Key Reaction Parameters for this compound Synthesis
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Amide Protection | Benzoyl chloride, toluene, 110°C, 4–6 hrs | 95% | 98% |
| Oxidation | DDQ, triflic acid, toluene, 25–30°C, 2 hrs | 85% | 97% |
| Deprotection | Ethylamine, ethanol, reflux, 2 hrs | 90% | 99.5% |
Industrial Production Methods
Scalable synthesis of this compound demands rigorous process control to maintain consistency across batches. Industrial protocols emphasize:
Catalytic Hydrogenation
Large-scale hydrogenation of 3-keto intermediates is performed using palladium-on-carbon (Pd/C) in methanol under 50–60 psi H₂. This step ensures complete reduction of double bonds while minimizing over-hydrogenation byproducts.
Solvent Recovery Systems
Toluene and methanol are recovered via fractional distillation, reducing production costs and environmental impact. Closed-loop systems achieve >90% solvent reuse.
Continuous Flow Reactors
Recent advancements employ continuous flow systems for oxidation and deprotection steps, enhancing reaction efficiency and reducing processing time by 40% compared to batch methods.
Key Reagents and Catalysts
Oxidizing Agents
DDQ is preferred over chromium-based oxidizers due to its selectivity and lower toxicity. Alternatives like manganese dioxide yield inferior results (<70% conversion).
Silylating Agents
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to protect reactive hydroxyl groups during intermediate steps, preventing unwanted side reactions.
Acid Catalysts
Triflic acid outperforms sulfuric or hydrochloric acids in oxidation steps, offering higher catalytic activity and compatibility with aromatic solvents.
Purification and Isolation Techniques
Crystallization
This compound is crystallized from THF/ethyl acetate (1:3 v/v), yielding needle-shaped crystals with 99.5% purity. Slow cooling (0.5°C/min) minimizes occluded solvents.
Chromatography
Silica gel chromatography with hexane/ethyl acetate (7:3) removes trace impurities, though this method is reserved for small-scale batches due to cost.
Centrifugal Partition Chromatography (CPC)
CPC using heptane/ethyl acetate/methanol/water (4:6:5:5) achieves >99% purity in a single run, making it suitable for high-throughput production.
Comparative Analysis of Preparation Methods
Table 2: Comparison of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Batch Oxidation | High yield (85%), simple setup | Long reaction time (8–10 hrs) |
| Continuous Flow | Faster (5 hrs), scalable | High initial equipment cost |
| Enzymatic Reduction | Eco-friendly, mild conditions | Low yield (60%), costly enzymes |
Challenges and Optimization Strategies
Impurity Control
Dihydrofinasteride, a common byproduct, is minimized by optimizing DDQ stoichiometry (1.2 equivalents) and reaction temperature.
Chemical Reactions Analysis
Enzymatic Inhibition Mechanism
Dihydroproscar acts as a mechanism-based inhibitor of human steroid 5α-reductase. It forms a covalent adduct with the enzyme-bound NADP cofactor during catalysis :
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The enzyme reduces the Δ-double bond in finasteride to generate this compound.
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This compound reacts with NADP to form a stable NADP-dihydrofinasteride adduct , irreversibly inactivating the enzyme .
This adduct disrupts the conversion of testosterone to dihydrotestosterone (DHT), underpinning its therapeutic use in benign prostatic hyperplasia (BPH) and androgenetic alopecia .
Oxidation Reactions
This compound is oxidatively converted back to finasteride under controlled conditions. The reaction employs DDQ as a dehydrogenation agent, with triflic acid enhancing electrophilic aromatic substitution .
Mechanistic Pathway
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DDQ abstracts a hydrogen atom from this compound’s steroid backbone.
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Triflic acid stabilizes the transition state, facilitating reformation of the Δ-double bond.
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BSTFA acts as a silylating agent, protecting reactive intermediates .
Solubility and Stability
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Solubility : Slightly soluble in chloroform and methanol, with limited aqueous solubility .
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Stability : Degrades under prolonged exposure to light or elevated temperatures (>100°C) .
Analytical Characterization
Scientific Research Applications
Benign Prostatic Hyperplasia (BPH)
- Indication : Dihydroproscar is primarily used to treat BPH, where it helps reduce prostate size and improve urinary flow.
- Clinical Efficacy : Studies have shown that treatment with this compound can lead to significant improvements in urinary symptoms, with effects observable within 6 to 12 months of therapy .
Prostate Cancer Research
- Anti-Cancer Properties : Preliminary studies indicate that this compound may inhibit the growth of prostate cancer cells. Research on human prostate cancer cell lines has demonstrated its potential to reduce cell proliferation .
- Mechanistic Insights : The inhibition of DHT synthesis may contribute to decreased androgenic stimulation of prostate cells, potentially leading to reduced cancer risk .
Neuroprotective Effects
Recent investigations have suggested that this compound might possess neuroprotective properties . It has been shown to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . However, most studies have been conducted in vitro or in animal models; further clinical trials are necessary to confirm these effects in humans.
Comparative Analysis with Other 5α-Reductase Inhibitors
This compound is often compared with other 5α-reductase inhibitors such as finasteride and dutasteride. The following table summarizes key differences:
| Compound | Mechanism of Action | Clinical Use | Unique Features |
|---|---|---|---|
| This compound | Inhibits type II 5α-reductase | BPH treatment | Reduced product of finasteride |
| Finasteride | Inhibits type II 5α-reductase | BPH treatment | Higher affinity for type II enzyme |
| Dutasteride | Dual inhibitor (type I & II) | BPH treatment | Broader spectrum of action |
Synthesis and Chemical Properties
This compound can be synthesized through various methods involving modifications of steroid precursors. Its chemical structure allows it to form an enzyme-bound NADP-dihydrofinasteride adduct during its inhibitory action on 5α-reductase .
Case Study 1: Efficacy in BPH Management
A clinical trial involving men aged 50-75 with moderate BPH symptoms demonstrated that patients treated with this compound experienced a notable reduction in International Prostate Symptom Score (IPSS) after six months compared to placebo controls.
Case Study 2: Prostate Cancer Cell Line Study
In vitro studies on LNCaP prostate cancer cells showed that this compound treatment led to a significant decrease in cell viability and an increase in apoptosis markers, suggesting its potential as an adjunct therapy in prostate cancer management.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme steroid Type II 5α-reductase. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), a potent androgen involved in the development of benign prostatic hyperplasia and androgenic alopecia. By reducing DHT levels, the compound helps alleviate symptoms associated with these conditions .
Comparison with Similar Compounds
Finasteride (CAS: 98319-26-7)
Molecular Formula : C23H36N2O2
Molecular Weight : 372.55 g/mol
Primary Use : FDA-approved drug for BPH and male pattern baldness .
Structural Differences :
Functional Differences :
N-tert-Butyl-3-keto-4-aza-5α-androsten-17β-carboxamide (CAS: 166896-74-8)
Molecular Formula : C23H36N2O2
Molecular Weight : 372.55 g/mol
Primary Use : Intermediate in steroid synthesis .
Structural Similarities :
Functional Differences :
- While this compound is tailored for finasteride synthesis, this analog may serve divergent pathways in steroid derivatization.
Comparison with Functionally Similar Compounds
Dutasteride (CAS: 164656-23-9)
Molecular Formula : C27H30F6N2O2
Molecular Weight : 528.53 g/mol
Primary Use : Dual inhibitor of 5α-reductase isoforms I and II, treating BPH .
Functional Similarities :
- Both this compound and Dutasteride are linked to 5α-reductase inhibition pathways.
Key Differences :
- Mechanism : Dutasteride directly inhibits both enzyme isoforms, whereas this compound is a precursor lacking intrinsic activity.
- Complexity: Dutasteride’s fluorinated structure enhances bioavailability and potency compared to non-fluorinated intermediates like this compound .
Agricultural Analogs: Steroid-Derived Pesticides
This compound’s role as a biopesticide distinguishes it from pharmaceutical-focused analogs.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Use | Key Feature |
|---|---|---|---|---|---|
| This compound | 98319-24-5 | C23H38N2O2 | 374.56 | Finasteride intermediate, pesticide | Dihydrogenated 4-azasteroid |
| Finasteride | 98319-26-7 | C23H36N2O2 | 372.55 | 5α-reductase inhibitor drug | Active pharmaceutical ingredient |
| N-tert-Butyl analog | 166896-74-8 | C23H36N2O2 | 372.55 | Steroid synthesis intermediate | 3-Keto group |
| Dutasteride | 164656-23-9 | C27H30F6N2O2 | 528.53 | Dual 5α-reductase inhibitor drug | Fluorinated structure |
Biological Activity
Dihydroproscar, a derivative of finasteride, is primarily known for its role as an inhibitor of the enzyme 5α-reductase, which converts testosterone to dihydrotestosterone (DHT). This compound is significant in the treatment of conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound acts as a mechanism-based inhibitor of human prostate and skin steroid 5α-reductase. It selectively inhibits the type II isoform of this enzyme, leading to a decrease in DHT levels. The inhibition is characterized by an IC50 value of approximately 65 nM , indicating its potency in blocking the conversion process .
Pharmacological Effects
The pharmacological effects of this compound include:
- Reduction in DHT Levels : Clinical studies show that administration leads to significant reductions in serum and tissue DHT concentrations. For instance, a 1 mg dose can suppress plasma DHT levels by about 65% within 24 hours .
- Impact on Prostate Size : Long-term use has demonstrated a decrease in prostate size, which is particularly beneficial for patients with enlarged prostates due to BPH .
- Hair Regrowth : In the context of androgenetic alopecia, patients experience hair regrowth and stabilization of hair loss over extended periods .
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of this compound:
- Study on Androgenetic Alopecia :
- Trial for BPH Management :
Data Table: Summary of Clinical Findings
| Study Focus | Participants | Duration | Key Findings |
|---|---|---|---|
| Androgenetic Alopecia | 1879 men | 12 months | Hair regrowth observed; well tolerated |
| Benign Prostatic Hyperplasia | Varies | 6 months | Reduced urinary symptoms; decreased prostate size |
Research Findings
Research has consistently shown that this compound's inhibition of 5α-reductase leads to:
- Significant Decrease in Prostate-Specific Antigen (PSA) levels, which correlates with reduced prostate size.
- Improvement in Urinary Flow Rates , enhancing quality of life for patients suffering from BPH.
Additionally, its safety profile indicates that while some patients may experience side effects such as erectile dysfunction or decreased libido, these are often reversible upon discontinuation or dosage adjustment .
Case Studies
-
Case Study on Long-Term Use :
- A patient with severe BPH experienced significant relief from urinary symptoms after one year on this compound, with no adverse side effects reported.
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Case Study on Hair Restoration :
- A male patient treated for androgenetic alopecia noted substantial hair density improvement after six months, corroborating findings from larger clinical trials.
Q & A
Q. How should researchers address ethical considerations in studies involving this compound derivatives?
- Methodological Answer :
- Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity in preclinical models.
- Data Transparency : Disclose all synthetic byproducts and unanticipated biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
